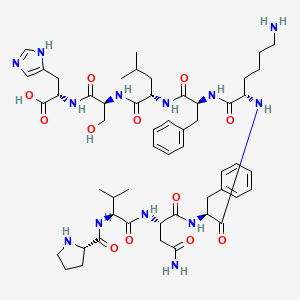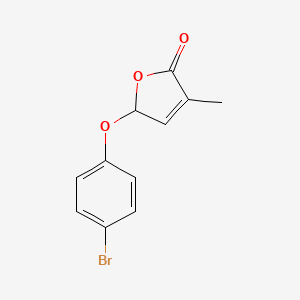
5-(4-bromophenoxy)-3-methylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-bromophenoxy)-3-methylfuran-2(5H)-one” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring in this compound is substituted with a methyl group at the 3-position and a bromophenoxy group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, which is a heterocyclic ring with oxygen and unsaturation. This ring system would contribute to the compound’s aromaticity. The bromophenoxy substituent is a large, bulky group that would likely have a significant impact on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of the bromophenoxy group in this compound would likely make it relatively heavy and possibly increase its boiling point compared to simpler furan derivatives .Applications De Recherche Scientifique
Synthesis of Cyclopropane Lactones and Heterocyclic Compounds : The compound reacts with stabilized carbanions to form cyclopropane lactones and heterocyclic compounds, useful in organic synthesis (Farin˜a et al., 1987).
Sequential Halolactonization-Hydroxylation Reaction : It can be synthesized through a sequential halolactonization-hydroxylation reaction of specific acids, contributing to the field of synthetic organic chemistry (Ma et al., 2004).
Antimicrobial Applications : Derivatives of the compound demonstrate significant antimicrobial properties, reducing biofilm formation by marine bacteria, thus highlighting its potential in medical and environmental applications (Benneche et al., 2011).
Enantioselective Synthesis : It's used in enantioselective synthesis, important for creating chiral compounds with potential pharmaceutical applications (Riguet, 2011).
Biological Activities : The compound is part of a class of γ-hydroxybutenolides, known for a range of biological activities including antimutagenic, bactericidal, and antitumor properties (Kim et al., 2009).
Flavoring Safety and Efficacy : As part of a chemical group including furanones, it's assessed for safety and efficacy as a flavoring in animal feed, showing potential in food industry applications (Hogstrand, 2014).
Atmospheric Chemistry : In atmospheric chemistry studies, alkyl derivatives of furan, similar to the compound, react with chlorine atoms, indicating its relevance in environmental chemistry (Villanueva et al., 2009).
Discovery of Novel Agonists : It's involved in the discovery of novel G Protein-Coupled Receptor 35 agonists, highlighting its significance in pharmacology and drug discovery (Deng et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-4-methyl-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVHEWGBSZLWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenoxy)-3-methylfuran-2(5H)-one | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)
![[5-(Hydroxymethyl)-6-methylpyrazin-2-yl]methanol](/img/structure/B561534.png)
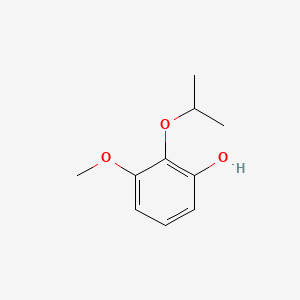
![9H-Imidazo[1,2-a]purin-9-one, 3-acetyl-6,7-bis(acetyloxy)-3,4,6,7-tetrahydro- (9CI)](/img/no-structure.png)
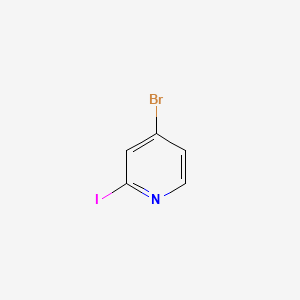

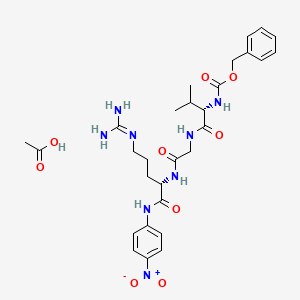
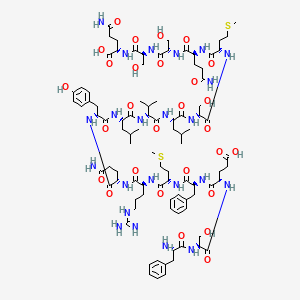
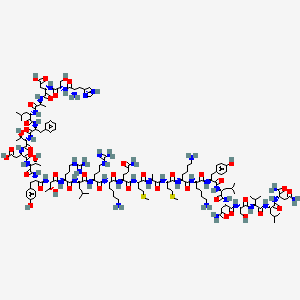
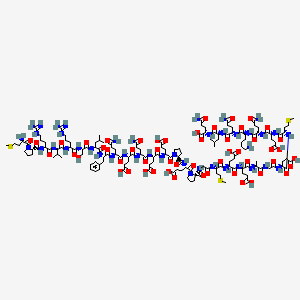
![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)
